molecular formula C32H31F7O3 B051228 [3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid CAS No. 115038-42-1

[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid

Cat. No. B051228
CAS RN: 115038-42-1
M. Wt: 596.6 g/mol
InChI Key: URXAORZDUZDLDK-BUHFOSPRSA-N
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Description

“[3-Fluoro-2’-Methyl-4’-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid” is a complex organic compound. It contains several functional groups, including a fluoro group, a methyl group, a trifluoromethyl group, and an acetic acid group . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For instance, the trifluoromethyl group could be introduced using a reagent like trifluoromethanesulfonic acid . The exact synthesis process would depend on the specific starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could significantly influence the molecule’s shape and properties due to its high electronegativity .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the acetic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, potentially affecting its solubility and reactivity . The compound’s melting point, boiling point, and other physical properties could be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include risks associated with handling acids, fluorinated compounds, or other reactive groups .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, researchers could investigate more efficient or environmentally friendly methods for its synthesis .

properties

IUPAC Name

2-[2-fluoro-4-[2-methyl-4-[3-[3-methyl-4-[(E)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)but-1-enyl]phenyl]pentan-3-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F7O3/c1-5-29(6-2,24-10-9-21(19(3)15-24)13-14-30(42,31(34,35)36)32(37,38)39)25-11-12-26(20(4)16-25)22-7-8-23(18-28(40)41)27(33)17-22/h7-17,42H,5-6,18H2,1-4H3,(H,40,41)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXAORZDUZDLDK-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)C=CC(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=CC(=C(C=C1)/C=C/C(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid

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